tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
Description
Chemical Structure and Key Features
tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core. The compound is distinguished by two functional groups:
- A tert-butyl carboxylate ester at position 3, which serves as a protective group for the amine moiety, enhancing solubility and stability during synthetic processes .
- A bromomethyl substituent at position 7, a reactive site for further functionalization (e.g., nucleophilic substitutions or cross-coupling reactions).
Applications
This compound is primarily utilized as a key intermediate in pharmaceutical and organic synthesis. The bromomethyl group enables the introduction of diverse pharmacophores, making it valuable for constructing bioactive molecules, particularly in central nervous system (CNS) drug discovery .
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 7-(bromomethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-8-6-13-5-4-12(11-17)10-14(13)7-9-18/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
ZGERKFKYESJACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triphenylphosphine. The reaction is usually carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include substituted benzazepines, oxidized derivatives, reduced derivatives, and hydrolyzed carboxylic acids.
Scientific Research Applications
Tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Industrial Chemistry: The compound is used in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The benzazepine core can interact with various biological receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate are best contextualized by comparing it to analogs within the benzazepine and indole-carboxylate families. Below is a detailed analysis supported by available
Table 1: Comparative Analysis of Benzazepine Derivatives
Key Findings
Reactivity Differences: The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., Suzuki couplings), whereas the methylamino analog (C₇H₁₄ClNO) lacks a leaving group, limiting its utility in cross-coupling reactions . The tert-butyl ester in both compounds enhances solubility in organic solvents, but the bromine atom increases molecular weight (346.24 g/mol vs.
Structural Complexity :
- Compound 8 (from ) incorporates an indole-phenanthrene hybrid structure, making it significantly bulkier and more suited for steroid-like synthesis. Its ¹³C NMR data (150 MHz, CDCl₃) confirms complex aromaticity, unlike the simpler benzazepine core of the target compound .
Synthetic Utility: Bromine’s electronegativity and polarizability make the target compound more reactive than chlorine or methyl-substituted analogs. This property is critical for late-stage diversification in medicinal chemistry . In contrast, the methylamino analog (C₇H₁₄ClNO) may serve as a stable precursor for amine-protection strategies but lacks versatility in metal-catalyzed reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
